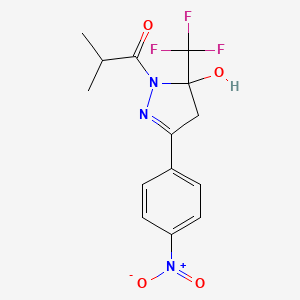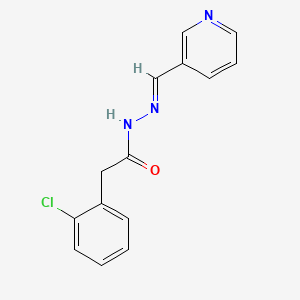![molecular formula C17H15N3O4 B5204290 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5204290.png)
4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone, also known as MNQ, is a synthetic compound that belongs to the quinoline family. It has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
作用机制
The mechanism of action of 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone varies depending on its application. In cancer cells, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been found to induce apoptosis (programmed cell death) by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In malaria parasites, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to inhibit the activity of an enzyme called plasmodial lactate dehydrogenase, which is essential for the parasite's survival. In herbicides and insecticides, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone targets specific enzymes involved in the metabolism of plants and insects, respectively.
Biochemical and Physiological Effects
4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been found to have various biochemical and physiological effects, depending on its application. In cancer cells, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to induce cell cycle arrest and DNA damage, leading to apoptosis. In malaria parasites, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been found to inhibit the growth and replication of the parasite, leading to its death. In herbicides and insecticides, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been shown to disrupt the metabolism of plants and insects, leading to their death.
实验室实验的优点和局限性
4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has several advantages for use in lab experiments, including its synthetic accessibility, stability, and versatility. However, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone also has some limitations, such as its potential toxicity and the need for further optimization of its properties for specific applications.
未来方向
There are several future directions for research on 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone, including the development of more efficient synthesis methods, the optimization of its properties for specific applications, and the investigation of its potential use in other fields, such as energy storage and catalysis. Additionally, further studies are needed to understand the mechanism of action of 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone in different applications and to explore its potential use in combination with other drugs or compounds.
合成方法
4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone can be synthesized using various methods, including the reaction of 3-methoxyaniline with 2-nitrobenzaldehyde in the presence of a catalytic amount of acetic acid and a base. The resulting intermediate is then reacted with methyl anthranilate to yield 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone. Other methods involve the use of different starting materials and reaction conditions.
科学研究应用
4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been studied for its potential applications in various fields of science, including medicine, agriculture, and materials science. In medicine, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been found to exhibit anticancer, antimalarial, and antitubercular activities. In agriculture, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been investigated for its potential use as a herbicide and insecticide. In materials science, 4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone has been studied for its optical and electronic properties, which make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
属性
IUPAC Name |
4-(3-methoxyanilino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-19-14-9-4-3-8-13(14)15(16(17(19)21)20(22)23)18-11-6-5-7-12(10-11)24-2/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBOHAHOAKCYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-methoxyphenyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methoxy-5-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5204207.png)
![6-(dimethylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5204212.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5204228.png)


![7-benzoyl-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5204243.png)
![(2-chlorobenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5204251.png)
![6-(4-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5204252.png)
![4-(5-bromo-2-thienyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204260.png)

![5-methoxy-3-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B5204289.png)
![3,4-dimethoxy-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5204294.png)
![1-[2-(1-adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochloride](/img/structure/B5204297.png)
